molecular formula C26H19BrClNO4 B12473189 2-(3-Methoxyphenyl)-2-oxoethyl 2-(4-bromophenyl)-7-chloro-8-methylquinoline-4-carboxylate

2-(3-Methoxyphenyl)-2-oxoethyl 2-(4-bromophenyl)-7-chloro-8-methylquinoline-4-carboxylate

Cat. No.: B12473189
M. Wt: 524.8 g/mol
InChI Key: JXBZRIKTQCOOKZ-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-2-oxoethyl 2-(4-bromophenyl)-7-chloro-8-methylquinoline-4-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core substituted with bromophenyl, methoxyphenyl, and carboxylate groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-2-oxoethyl 2-(4-bromophenyl)-7-chloro-8-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 7-chloro-8-methylquinoline-4-carboxylic acid with 2-(4-bromophenyl)acetic acid in the presence of a dehydrating agent such as thionyl chloride. This is followed by esterification with 2-(3-methoxyphenyl)-2-oxoethyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-2-oxoethyl 2-(4-bromophenyl)-7-chloro-8-methylquinoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of 2-(3-hydroxyphenyl)-2-oxoethyl 2-(4-bromophenyl)-7-chloro-8-methylquinoline-4-carboxylate.

    Reduction: Formation of 2-(3-methoxyphenyl)-2-hydroxyethyl 2-(4-bromophenyl)-7-chloro-8-methylquinoline-4-carboxylate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-2-oxoethyl 2-(4-bromophenyl)-7-chloro-8-methylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . Additionally, it may interact with bacterial cell membranes, leading to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methoxyphenyl)-2-oxoethyl 2-(4-bromophenyl)-7-chloro-8-methylquinoline-4-carboxylate is unique due to its quinoline core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C26H19BrClNO4

Molecular Weight

524.8 g/mol

IUPAC Name

[2-(3-methoxyphenyl)-2-oxoethyl] 2-(4-bromophenyl)-7-chloro-8-methylquinoline-4-carboxylate

InChI

InChI=1S/C26H19BrClNO4/c1-15-22(28)11-10-20-21(13-23(29-25(15)20)16-6-8-18(27)9-7-16)26(31)33-14-24(30)17-4-3-5-19(12-17)32-2/h3-13H,14H2,1-2H3

InChI Key

JXBZRIKTQCOOKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)OCC(=O)C3=CC(=CC=C3)OC)C4=CC=C(C=C4)Br)Cl

Origin of Product

United States

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